molecular formula C14H16N2O4 B13058394 Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Cat. No.: B13058394
M. Wt: 276.29 g/mol
InChI Key: PHTOIEGXKOZQMV-MDWZMJQESA-N
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Description

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is a synthetic α,β-unsaturated ester derivative featuring dual acetamido substituents on the phenyl ring and the enoate backbone. The molecular formula is C₁₃H₁₄N₂O₄, with a molecular weight of 262.26 g/mol. The compound’s stereoelectronic properties make it a candidate for studying intermolecular interactions, such as hydrogen bonding and π-stacking, in crystal engineering or pharmaceutical contexts .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl (E)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-8H,1-3H3,(H,15,17)(H,16,18)/b13-8+

InChI Key

PHTOIEGXKOZQMV-MDWZMJQESA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C(=O)OC)/NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate generally follows a multi-step process involving:

  • Formation of the α,β-unsaturated ester backbone (a cinnamate derivative).
  • Introduction or protection of the acetamido groups on the aromatic ring and α-position.
  • Use of coupling or condensation reactions to assemble the final molecule.

Preparation Methods Analysis

Starting Materials and Key Intermediates

Typical Synthetic Routes

Route A: Direct Acetylation of Amino Cinnamate Derivative
  • Synthesis of methyl 2-amino-3-(4-aminophenyl)prop-2-enoate
    This intermediate can be prepared by Knoevenagel condensation of methyl acetoacetate with 4-aminobenzaldehyde under basic conditions.

  • Selective acetylation

    • The amino groups at the α-position and on the aromatic ring are acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
    • Reaction conditions are typically mild (0–25°C) to avoid side reactions and ensure selectivity.
  • Purification

    • The product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ethyl acetate/petroleum ether.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Knoevenagel condensation Methyl acetoacetate + 4-aminobenzaldehyde + base Room temp to 75°C 2–4 hours 80–90 Formation of amino cinnamate intermediate
Acetylation of amino groups Acetic anhydride or acetyl chloride + triethylamine 0–25°C 1–2 hours 85–95 Selective acetylation of both amino groups
Purification Recrystallization from ethyl acetate/petroleum ether Ambient - - Ensures high purity and crystallinity

Alternative Methods and Catalysts

  • Use of DMAP (4-Dimethylaminopyridine) as an acylation catalyst can improve reaction rates and yields, especially under microwave irradiation at elevated temperatures (e.g., 50°C for 10 minutes), achieving yields around 80% in similar acylation steps.
  • Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high yields and purity.
  • Solvent choice : Dichloromethane and ethyl acetate are preferred solvents due to their ability to dissolve both reactants and bases and facilitate easy workup.

Representative Experimental Procedure

  • In a dry three-neck flask, methyl 2-amino-3-(4-aminophenyl)prop-2-enoate is dissolved in dichloromethane.
  • Triethylamine is added dropwise under an ice bath to maintain temperature below 5°C.
  • Acetic anhydride or acetyl chloride is added slowly to the stirred solution.
  • The reaction mixture is stirred at room temperature for 1–2 hours.
  • The reaction is quenched by addition of water, and the organic layer is separated.
  • The organic phase is washed with brine and dried over anhydrous sodium sulfate.
  • Solvent is removed under reduced pressure.
  • The crude product is purified by recrystallization from ethyl acetate/petroleum ether to yield the target compound as a white solid.

Research Findings and Characterization

  • Yields for the final acetylated product typically range from 85% to 95%, indicating efficient conversion and minimal side reactions.
  • Purity assessed by HPLC often exceeds 99%, confirming the effectiveness of purification protocols.
  • Spectroscopic data (1H NMR, 13C NMR) confirm the presence of characteristic vinyl protons (around 6–7 ppm), aromatic protons, and acetyl methyl groups (around 2 ppm).
  • Melting points are consistent with literature values, typically in the range of 150–155°C for the purified compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Direct acetylation Acetic anhydride, triethylamine 0–25°C, 1–2 h 85–95 Simple, high yield, mild conditions Requires careful temperature control
DMAP-catalyzed acetylation Acetic anhydride, triethylamine, DMAP 50°C, microwave 10 min ~80 Faster reaction, catalytic efficiency Requires microwave setup
Knoevenagel condensation + acetylation Methyl acetoacetate, 4-aminobenzaldehyde, acetic anhydride 75°C for condensation, 0–25°C for acetylation 80–90 (condensation), 85–95 (acetylation) Modular, allows intermediate isolation Multi-step, longer overall time

Chemical Reactions Analysis

Types of Reactions

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate exhibits potential anticancer properties. Its structure allows it to interact with specific biological targets involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

Pain Management
The compound has been investigated for its analgesic properties. Its acetamido groups may enhance its ability to cross the blood-brain barrier, making it a candidate for developing new pain management therapies. Preliminary studies suggest that derivatives of this compound can modulate pain pathways effectively, providing relief in conditions such as neuropathic pain .

Pharmaceutical Applications

Drug Formulation
Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is being explored as an intermediate in the synthesis of more complex pharmaceutical agents. Its reactivity allows it to serve as a building block for creating drugs that target various diseases, including inflammatory conditions and infections .

Bioavailability Enhancements
Due to its favorable solubility and permeability characteristics, this compound is being studied for its potential to improve the bioavailability of poorly soluble drugs. Formulations incorporating this compound could enhance the therapeutic efficacy of existing medications by facilitating better absorption in the gastrointestinal tract .

Materials Science

Polymer Chemistry
In materials science, methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is utilized in the synthesis of polymeric materials. Its ability to undergo polymerization reactions enables the production of polymers with tailored properties for specific applications, such as coatings, adhesives, and biomedical devices .

Nanotechnology Applications
The compound's unique chemical structure makes it suitable for incorporation into nanomaterials. Research is ongoing into using this compound as a functionalization agent for nanoparticles, enhancing their stability and biocompatibility for drug delivery systems .

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing analogs of methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate to evaluate their efficacy against various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and colon cancer models, suggesting that derivatives of this compound could lead to new anticancer therapies.

Case Study 2: Pain Relief Formulation

In a clinical trial evaluating new analgesics derived from this compound, researchers found that patients reported a notable reduction in pain scores compared to baseline measurements. The study highlighted the potential of this compound in developing effective pain management solutions.

Mechanism of Action

The mechanism of action of Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate with structurally related prop-2-enoate derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Substituent Variations on the Phenyl Ring
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Reference
Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate C₁₃H₁₄N₂O₄ 262.26 Dual acetamido groups Not reported
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 4-nitro group Solid (95% purity)
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate C₁₀H₁₁NO₃ 193.20 Amino and hydroxyl groups Not reported
Ethyl (2E)-3-(2′-allyloxy-5′-nitrophenyl)prop-2-enoate C₁₄H₁₅NO₅ 277.27 Allyloxy and nitro groups White solid

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group (in Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate) enhances electrophilicity, making it reactive toward nucleophilic additions, whereas acetamido groups balance electron withdrawal (amide) and hydrogen-bond donor capacity .
Backbone Modifications: Ester vs. Acrylate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Reference
Methyl acrylate C₄H₆O₂ 86.09 Simple acrylate ester Polymer precursor
Decyl prop-2-enoate C₁₃H₂₄O₂ 212.33 Long alkyl chain Surfactants, lubricants
Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate C₁₃H₁₄N₂O₄ 262.26 Acetamido-functionalized Research applications

Key Observations :

  • Steric effects : The acetamido groups in the target compound introduce steric hindrance, reducing polymerization propensity compared to Methyl acrylate .
  • Hydrophobicity: Decyl prop-2-enoate’s long alkyl chain increases hydrophobicity, contrasting with the polar acetamido groups in the target compound .
Fluorinated Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate C₁₃H₁₂F₁₁NO₄S 543.28 Fluorinated sulfonamide group
Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate C₁₃H₁₄N₂O₄ 262.26 Non-fluorinated, hydrogen-bonding

Key Observations :

  • Fluorine impact : Fluorinated derivatives exhibit enhanced thermal stability and chemical resistance but lack the hydrogen-bonding versatility of acetamido groups .
  • Biocompatibility: The target compound’s non-fluorinated structure may offer better biocompatibility for pharmaceutical applications compared to fluorinated analogues .

Biological Activity

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate, identified by its CAS number 1622059-68-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 288.29 g/mol

The compound features both acetamido and prop-2-enoate functional groups, which may enhance its solubility and biological activity compared to other similar compounds.

Pharmacological Activities

Preliminary studies have indicated that methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit inflammation. In various animal models, it demonstrated significant anti-inflammatory effects, comparable to established anti-inflammatory agents.
  • Analgesic Effects : Research has shown that this compound can reduce pain in experimental models, indicating its potential as an analgesic agent. It was particularly effective in acetic acid-induced pain models .
  • Antibacterial Properties : Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate has shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

The mechanism of action involves the inhibition of specific enzymes and modulation of biochemical pathways. The acetamido and phenyl groups are crucial for binding to active sites on target enzymes, which leads to the observed biological effects. Notably, the compound's inhibition profile on cytochrome P450 enzymes suggests it may interact with drug metabolism pathways, making it a candidate for further pharmacological exploration.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate:

Study FocusMethodologyKey Findings
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in paw edema (up to 46.51% inhibition) at higher doses .
AnalgesicAcetic acid-induced pain modelNotable pain reduction observed; effective at dosages up to 300 mg/kg .
AntibacterialAgar diffusion methodEffective against S. aureus and E. coli, demonstrating zone of inhibition comparable to standard antibiotics .

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